1-{[2-(1-Acetylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one
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Overview
Description
1-{[2-(1-Acetylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one is a chemical compound with the molecular formula C11H19NO2S and a molecular weight of 229.34 g/mol . It is characterized by the presence of a piperidine ring, an acetyl group, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-{[2-(1-Acetylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one involves several steps:
Starting Materials: The synthesis typically begins with piperidine and acetyl chloride.
Reaction Conditions: The piperidine is acetylated using acetyl chloride in the presence of a base such as pyridine to form 1-acetylpiperidine.
Formation of the Sulfanyl Group: The 1-acetylpiperidine is then reacted with 2-bromoethyl ethyl sulfide under basic conditions to introduce the sulfanyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-{[2-(1-Acetylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
1-{[2-(1-Acetylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including pain management and neurological disorders.
Mechanism of Action
The mechanism of action of 1-{[2-(1-Acetylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cellular metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-{[2-(1-Acetylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{[2-(1-Benzylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one and 1-{[2-(1-Methylpiperidin-2-yl)ethyl]sulfanyl}ethan-1-one share structural similarities but differ in their substituents on the piperidine ring.
Properties
IUPAC Name |
S-[2-(1-acetylpiperidin-2-yl)ethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-9(13)12-7-4-3-5-11(12)6-8-15-10(2)14/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPQOVWBOBOLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCSC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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